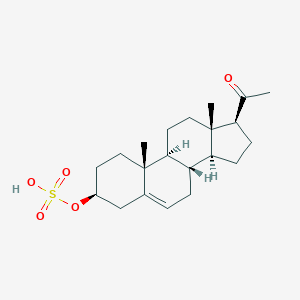

Pregnenolone sulfate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5S/c1-13(22)17-6-7-18-16-5-4-14-12-15(26-27(23,24)25)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19H,5-12H2,1-3H3,(H,23,24,25)/t15-,16-,17+,18-,19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJBBUIOWGGQOP-QGVNFLHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924910 | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3beta-Hydroxypregn-5-en-20-one sulfate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060382 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1247-64-9 | |

| Record name | Pregnenolone sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pregnenolone sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-Oxopregn-5-en-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PREGNENOLONE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y4D91RG0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Early studies on the neuroactive properties of pregnenolone sulfate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research, conducted prior to the year 2000, that first characterized the neuroactive properties of the endogenous steroid pregnenolone sulfate (PS). This document provides a comprehensive overview of the early experimental findings, detailing the methodologies employed and summarizing the quantitative data that established PS as a significant modulator of key neurotransmitter systems. Particular focus is given to its dual actions on GABA-A and NMDA receptors, its effects on learning and memory, and its influence on neuronal plasticity.

Modulation of GABA-A Receptor Function

Early investigations revealed that pregnenolone sulfate acts as a negative allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. These studies demonstrated that PS reduces GABA-A receptor-mediated chloride currents, thereby decreasing inhibitory neurotransmission.

Quantitative Data: Inhibition of GABA-A Receptor Currents

| Study | Preparation | PS Concentration | Effect | Reference |

| Majewska et al. (1988) | Cultured rat cortical neurons | Micromolar range | Reversible inhibition of GABA-induced chloride current | [1] |

| Mienville and Vicini (1989) | Cultured rat cortical neurons | 50 µM | ~25% reduction in the frequency of GABA-activated channel openings | [2] |

| Akk et al. (2001, referencing earlier work) | Recombinant GABA-A receptors | 50 µM | Reduced duration of single-channel activity clusters | [2] |

Experimental Protocols: Electrophysiological Analysis of GABA-A Receptor Modulation

Whole-Cell Voltage-Clamp Recordings in Cultured Neurons:

-

Preparation: Primary cerebral cortical neurons were harvested from neonatal rats and maintained in culture.

-

Recording: Whole-cell voltage-clamp recordings were performed on these isolated neurons.

-

Procedure: A holding potential was applied to the neuron. GABA was applied to elicit an inward chloride current (due to the ionic gradients, chloride influx causes an inward current). Pregnenolone sulfate was then co-applied with GABA to observe its modulatory effects on the GABA-induced current. The reversibility of the effect was tested by washing out PS.[1]

Single-Channel Patch-Clamp Recordings:

-

Preparation: Membrane patches were excised from cultured rat cortical neurons.

-

Recording: Single-channel currents from individual GABA-A receptors were recorded.

-

Procedure: A low concentration of GABA (e.g., 1 µM) was included in the pipette solution to activate the channels. The effects of PS (e.g., 50 µM) on the kinetic properties of the channel, such as the frequency of opening and the mean open time, were analyzed.[2]

Signaling Pathway: GABA-A Receptor Inhibition

The primary mechanism of PS action on GABA-A receptors identified in early studies was the reduction of chloride ion influx. This is depicted in the following diagram.

Caption: Pregnenolone sulfate's allosteric modulation of the GABA-A receptor, leading to reduced chloride influx.

Modulation of NMDA Receptor Function

In contrast to its effects on GABA-A receptors, early research established pregnenolone sulfate as a positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission and synaptic plasticity.

Quantitative Data: Potentiation of NMDA Receptor Currents

| Study | Preparation | PS Concentration | Effect | Reference |

| Wu et al. (1991) | Cultured chick spinal cord neurons | Micromolar range | Specific enhancement of NMDA-gated currents | |

| Bowlby (1993) | Cultured hippocampal neurons | 100 µM | Approximately doubled the magnitude of NMDA-activated whole-cell currents. EC50 ~29 µM. | |

| Irwin et al. (1992) | Cultured rat hippocampal neurons | 5-250 µM | Concentration-dependent potentiation of NMDA-induced rise in intracellular Ca2+ (up to ~800%). | |

| Malayev et al. (2002, referencing earlier work) | Recombinant NMDA receptors (Xenopus oocytes) | 100 µM | +62% (NR1/NR2A), +78% (NR1/NR2B), -35% (NR1/NR2C), -26% (NR1/NR2D) current modulation. |

Experimental Protocols: Analysis of NMDA Receptor Potentiation

Electrophysiology in Cultured Neurons:

-

Preparation: Primary cultures of spinal cord or hippocampal neurons were established from chick or rat embryos.

-

Recording: Whole-cell voltage-clamp recordings were utilized to measure ion currents through NMDA receptors.

-

Procedure: Neurons were voltage-clamped, and NMDA (along with the co-agonist glycine) was applied to evoke an inward current, carried primarily by sodium and calcium ions. Pregnenolone sulfate was then co-applied with the agonists to determine its effect on the current amplitude and kinetics.

Intracellular Calcium Imaging:

-

Preparation: Cultured rat hippocampal neurons were loaded with the ratiometric calcium indicator dye Fura-2.

-

Measurement: Microspectrofluorimetry was used to measure changes in intracellular free calcium concentration ([Ca2+]i).

-

Procedure: A baseline [Ca2+]i was established. NMDA was then applied to induce a rise in [Ca2+]i. The effect of PS was assessed by co-applying it with NMDA and measuring the potentiation of the calcium response.

Expression in Xenopus Oocytes:

-

Preparation: Oocytes from Xenopus laevis were injected with cRNAs encoding different NMDA receptor subunits (e.g., NR1 with NR2A, NR2B, NR2C, or NR2D).

-

Recording: Two-electrode voltage-clamp was used to record currents from the expressed receptors.

-

Procedure: The oocyte was voltage-clamped, and a solution containing NMDA and glycine was perfused to activate the receptors. PS was then added to the perfusion solution to examine its modulatory effects on the different receptor subtypes.

Signaling Pathway: NMDA Receptor Potentiation

The potentiation of NMDA receptors by PS leads to an enhanced influx of calcium ions, a critical second messenger in neurons.

Caption: Pregnenolone sulfate's allosteric potentiation of the NMDA receptor, resulting in increased calcium influx.

Effects on Learning and Memory

The opposing actions of pregnenolone sulfate on inhibitory and excitatory neurotransmission led to early hypotheses that it could significantly impact cognitive functions. Animal studies from this era provided the first evidence for its memory-enhancing effects.

Quantitative Data: Memory Enhancement in Rodents

| Study | Animal Model | Task | PS Dose | Effect | Reference |

| Flood et al. (1992) | Male mice | Footshock active avoidance | 3.5 fmol/mouse (ICV) | Significant improvement in retention | |

| Mathis et al. (1994) | Rats | Step-through passive avoidance | 0.84-840 pmol (ICV) | Dose-dependently blocked the memory deficit induced by the NMDA antagonist CPP. | |

| Flood et al. (1995) | Male mice | Footshock active avoidance | <150 molecules (intra-amygdala) | Potent memory enhancement, establishing the amygdala as a highly sensitive site. |

Experimental Protocols: Behavioral Assays

Footshock Active Avoidance:

-

Apparatus: A T-maze or Y-maze with a start box and two arms, one of which was designated "safe" and the other associated with a mild footshock.

-

Procedure:

-

Training: A mouse was placed in the start box. A buzzer or light would signal the impending footshock, and the mouse had to move to the safe arm to avoid it. This was repeated for a set number of trials.

-

Drug Administration: Immediately after training, PS was administered, typically via intracerebroventricular (ICV) injection.

-

Retention Test: 24 hours or one week later, the mouse was returned to the maze, and the number of trials required to reach a criterion of successful avoidance was measured. A lower number of trials indicated better memory retention.

-

Passive Avoidance:

-

Apparatus: A two-chambered box with one brightly lit compartment and one dark compartment, with a door connecting them. The floor of the dark compartment could deliver a mild footshock.

-

Procedure:

-

Training: A rat was placed in the lit compartment. Due to their natural aversion to light, the rat would enter the dark compartment, at which point the door would close and a brief footshock was delivered.

-

Drug Administration: PS and/or an NMDA antagonist like CPP were administered before training.

-

Retention Test: 24 hours later, the rat was again placed in the lit compartment, and the latency to enter the dark compartment was measured. A longer latency indicated better memory of the aversive experience.

-

Logical Workflow: Investigating Memory Enhancement

This workflow illustrates the experimental logic used to determine the memory-enhancing properties of PS and its interaction with the NMDA receptor system.

Caption: Experimental workflow to test pregnenolone sulfate's effect on memory and its interaction with NMDA receptor antagonists.

Conclusion

The early studies conducted before the turn of the 21st century were instrumental in defining the neuroactive profile of pregnenolone sulfate. Through meticulous electrophysiological and behavioral experiments, researchers established PS as a potent, dual-action modulator of synaptic transmission, inhibiting GABA-A receptors while potentiating NMDA receptors. These foundational findings not only provided a mechanistic basis for the observed memory-enhancing effects of PS but also paved the way for decades of subsequent research into the therapeutic potential of neurosteroids for a range of neurological and psychiatric disorders. The data and protocols summarized in this guide represent the cornerstone of our understanding of this important endogenous neuromodulator.

References

Biosynthesis pathway of pregnenolone sulfate from cholesterol

An In-depth Technical Guide on the Biosynthesis of Pregnenolone Sulfate from Cholesterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone sulfate (PREGS) is an endogenous neurosteroid synthesized from cholesterol, primarily in the adrenal glands, gonads, and brain.[1][2] Unlike its precursor pregnenolone, PREGS is a hydrophilic molecule that acts as a significant signaling molecule in the central nervous system, modulating a variety of ion channels and receptors, including NMDA and GABA-A receptors.[1][3] It is not merely a metabolic byproduct for excretion but serves as a crucial reservoir for the synthesis of other steroid hormones and possesses cognitive-enhancing, antidepressant, and neuroprotective properties.[3] This technical guide provides a detailed overview of the biosynthetic pathway from cholesterol to pregnenolone sulfate, quantitative data on the key enzymatic steps, and detailed experimental protocols for assessing the activity of the involved enzymes.

The Core Biosynthesis Pathway

The synthesis of pregnenolone sulfate from cholesterol is a two-step process that spans two distinct cellular compartments: the mitochondrion and the cytosol.

-

Step 1 (Mitochondrial): Conversion of Cholesterol to Pregnenolone This is the rate-limiting step in all steroid hormone production. It begins with the transport of cholesterol from the outer to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein. Once at the inner mitochondrial membrane, the cholesterol side-chain cleavage enzyme, a cytochrome P450 enzyme also known as P450scc or CYP11A1, catalyzes the conversion of cholesterol to pregnenolone.

The P450scc enzyme does not act alone; it is part of an electron transport chain. Electrons are transferred from NADPH to P450scc via two accessory proteins: adrenodoxin reductase (a flavoprotein) and adrenodoxin (an iron-sulfur protein). The reaction itself is a three-step oxidation process:

-

First, cholesterol is hydroxylated at the C22 position to form 22R-hydroxycholesterol.

-

Next, a second hydroxylation occurs at the C20 position, yielding 20α,22R-dihydroxycholesterol.

-

Finally, the bond between C20 and C22 is cleaved, releasing pregnenolone and isocaproic aldehyde.

-

-

Step 2 (Cytosolic): Sulfation of Pregnenolone Following its synthesis, pregnenolone moves from the mitochondria into the cytosol. Here, it undergoes sulfation to become pregnenolone sulfate. This reaction is catalyzed by cytosolic sulfotransferase enzymes (SULTs), primarily SULT2A1, which is highly expressed in the adrenal gland and liver. The enzyme transfers a sulfonate group from the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3β-hydroxyl group of pregnenolone. Other sulfotransferases, such as SULT2B1a and SULT2B1b, can also contribute to this conversion.

Visualizing the Pathway

Caption: Overall pathway of pregnenolone sulfate synthesis from cholesterol.

Caption: The three-step reaction catalyzed by P450scc (CYP11A1).

Quantitative Data

The efficiency and output of the biosynthetic pathway are governed by enzyme kinetics and substrate availability.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Preparation Source | Substrate | K_m (μM) | V_max (pmol/min/mg protein) | Reference |

|---|---|---|---|---|---|

| P450scc (CYP11A1) | Human Placenta Mitochondria | Cholesterol | 14.1 | 3.4 | |

| Bovine Adrenal Mitochondria | Cholesterol | 1.5 | 20.7 | ||

| F2 Fusion Protein (in vitro) | 20α-hydroxycholesterol | 2.8 | Not Reported |

| SULT2A1 (Wild-Type) | Recombinant Human | Pregnenolone | 0.49 ± 0.05 | Not Reported | |

Table 2: Steroid Concentrations in Human Serum (ng/mL)

| Steroid | Location | Basal (Mean ± SEM) | Post-Cosyntropin Stimulation (Mean ± SEM) | Fold Change | Reference |

|---|---|---|---|---|---|

| Pregnenolone (Preg) | Adrenal Vein | 18.0 ± 5.6 | 215 ± 50 | ~12 | |

| Inferior Vena Cava | 2.1 ± 0.4 | 10.3 ± 1.7 | ~4.9 | ||

| Pregnenolone Sulfate (PregS) | Adrenal Vein | 36.3 ± 10.1 | 1157 ± 259 | ~32 | |

| Inferior Vena Cava | 16.5 ± 2.6 | 114 ± 20 | ~6.9 | ||

| DHEAS | Adrenal Vein | 868 ± 174 | 1547 ± 349 | ~1.8 |

| | Inferior Vena Cava | 599 ± 110 | 797 ± 150 | ~1.3 | |

Note: Cosyntropin (an ACTH analog) stimulation significantly increases the production of pregnenolone and its sulfated form, highlighting the acute regulatory control over the initial steps of steroidogenesis.

Experimental Protocols

Accurate measurement of the enzymatic activities involved in this pathway is critical for research and drug development.

Protocol 1: Assay for Cholesterol Side-Chain Cleavage (P450scc) Activity

This protocol is adapted from methods using isolated mitochondria and quantification of the product, pregnenolone, by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or immunoassay.

Caption: Experimental workflow for measuring P450scc enzyme activity.

Detailed Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fresh or frozen steroidogenic tissue (e.g., human placenta, bovine adrenal cortex) using differential centrifugation. Determine the protein concentration of the mitochondrial preparation (e.g., via Bradford assay).

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Potassium phosphate buffer (pH 7.4)

-

An NADPH-generating system (e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase).

-

A known amount of mitochondrial protein (e.g., 0.5-1.0 mg).

-

Substrate: Cholesterol, often supplied in a vehicle like cyclodextrin to ensure solubility.

-

-

Initiation and Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the substrate. Incubate for a specific time period (e.g., 15 minutes), ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding a volume of ice-cold organic solvent, such as ethyl acetate or dichloromethane, which also serves to extract the steroids.

-

Extraction and Preparation: Add a known amount of a deuterated internal standard (e.g., Pregnenolone-d4) for accurate quantification. Vortex vigorously, then centrifuge to separate the aqueous and organic phases. Transfer the organic layer to a new tube.

-

Quantification: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried steroid extract in a suitable mobile phase. Analyze the concentration of pregnenolone using a validated LC-MS/MS method or a specific enzyme immunoassay (EIA).

-

Calculation: Calculate the specific activity based on the amount of pregnenolone produced, the incubation time, and the amount of mitochondrial protein used.

Protocol 2: Assay for Sulfotransferase (SULT2A1) Activity

This protocol is based on a radiometric assay using a radiolabeled sulfate donor (PAP³⁵S), which is a highly sensitive and widely used method.

Caption: Experimental workflow for measuring SULT2A1 enzyme activity.

Detailed Methodology:

-

Enzyme Source: Use either a cytosolic fraction prepared from tissue (e.g., human liver) via ultracentrifugation or purified recombinant human SULT2A1 enzyme. Determine the protein concentration.

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture (total volume ~160 µL) containing:

-

Phosphate buffer (0.1 M, pH 7.4).

-

Cytosolic extract or recombinant enzyme (e.g., 10-30 µg of protein).

-

Pregnenolone substrate at a desired concentration (e.g., 2.5 µM).

-

PAPS (20 µM) spiked with a known amount of [³⁵S]PAPS (e.g., 0.1 µCi).

-

-

Initiation and Incubation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the PAPS/[³⁵S]PAPS mixture. Incubate for 20 minutes.

-

Termination and Precipitation: Stop the reaction by placing the tubes on ice. To remove the unreacted [³⁵S]PAPS, add a sequence of solutions: 200 µL of 0.1 M barium acetate, 200 µL of 0.1 M barium hydroxide, and 200 µL of 0.1 M zinc sulfate. This forms a precipitate that traps the unused cofactor.

-

Product Separation: Mix and centrifuge the samples at high speed (e.g., 16,000 x g) for 4-5 minutes. The supernatant will contain the radiolabeled product, [³⁵S]pregnenolone sulfate, which remains soluble.

-

Quantification: Carefully transfer a known volume (e.g., 500 µL) of the supernatant into a scintillation vial. Add 4-5 mL of scintillation fluid and quantify the radioactivity (in CPM) using a liquid scintillation counter.

-

Calculation: Convert the measured CPM to pmol of product formed based on the specific activity of the [³⁵S]PAPS stock. Calculate the specific enzyme activity relative to the incubation time and protein amount. A control reaction without the pregnenolone substrate should be run to account for any endogenous sulfation.

Conclusion

The biosynthesis of pregnenolone sulfate is a tightly regulated, compartmentalized process that forms the gateway to all steroid hormone synthesis. The initial conversion of cholesterol to pregnenolone by P450scc in the mitochondria is the key rate-limiting step, while the subsequent sulfation by SULT2A1 in the cytosol creates a stable, water-soluble neurosteroid with profound biological activity. Understanding the kinetics and regulation of these enzymes is paramount for researchers in endocrinology, neuroscience, and drug development aiming to modulate steroidogenic pathways for therapeutic benefit. The protocols provided herein offer robust methods for quantifying the activity of these critical enzymes.

References

Endogenous Metabolism of Pregnenolone Sulfate in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone sulfate (PregS), a sulfated derivative of the neurosteroid pregnenolone, is a significant neuromodulator in the central nervous system (CNS). Historically considered an inactive metabolite destined for excretion, PregS is now recognized as a potent allosteric modulator of various neurotransmitter receptors and a precursor for the synthesis of other neuroactive steroids. Its endogenous metabolism within the CNS is a critical determinant of its local concentration and, consequently, its physiological and pathophysiological roles. This technical guide provides an in-depth overview of the synthesis, catabolism, and signaling pathways of PregS in the brain, supported by quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling cascades.

Introduction

Neurosteroids are steroids synthesized de novo in the brain, independent of peripheral endocrine glands. Pregnenolone (PREG) is a primary neurosteroid, synthesized from cholesterol by the mitochondrial enzyme cytochrome P450 side-chain cleavage (P450scc).[1] Pregnenolone sulfate (PregS) is formed from PREG through the action of sulfotransferase enzymes.[2] Unlike its lipophilic precursor, the addition of a sulfate group renders PregS hydrophilic, restricting its passive diffusion across cell membranes and suggesting the involvement of specific transport mechanisms.[2] PregS is not merely a metabolic end-product but a highly active neurosteroid that modulates synaptic transmission, neuronal excitability, and plasticity.[3] Its actions are primarily mediated through interactions with N-methyl-D-aspartate (NMDA) receptors, γ-aminobutyric acid type A (GABA-A) receptors, and transient receptor potential melastatin 3 (TRPM3) channels.[2] Dysregulation of PregS metabolism in the CNS has been implicated in various neurological and psychiatric disorders, making its metabolic pathways a key area of interest for therapeutic development.

Biosynthesis and Metabolism of Pregnenolone Sulfate in the CNS

The concentration and activity of PregS in the brain are tightly regulated by the interplay of synthesizing and metabolizing enzymes.

Synthesis of Pregnenolone Sulfate

The primary pathway for PregS synthesis in the CNS is the sulfation of pregnenolone. This reaction is catalyzed by specific cytosolic sulfotransferase (SULT) enzymes. The key enzymes identified in this process are SULT2A1, SULT2B1a, and SULT2B1b. These enzymes transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 3β-hydroxyl group of pregnenolone.

Metabolic Fates of Pregnenolone Sulfate

PregS can be further metabolized within the CNS through several pathways. It can be desulfated back to pregnenolone by the enzyme steroid sulfatase (STS), thereby acting as a reservoir for the unconjugated steroid. Additionally, PregS can serve as a precursor for the synthesis of other neuroactive steroids, such as dehydroepiandrosterone sulfate (DHEAS), through the action of 17α-hydroxylase/17,20-lyase (CYP17A1).

Quantitative Data on Pregnenolone Sulfate and its Metabolites in the CNS

The concentration of PregS varies across different brain regions and species. The following tables summarize quantitative data from various studies.

Table 1: Pregnenolone Sulfate Concentrations in Human Brain Regions

| Brain Region | Concentration (nmol/kg) in Non-demented Controls | Concentration (nmol/kg) in Alzheimer's Disease Patients | Reference |

| Striatum | 35 | Significantly lower | |

| Hypothalamus | 42 | Lower | |

| Cerebellum | Not specified | Significantly lower | |

| Hippocampus | ~5-10 | Lower | |

| Amygdala | ~5-15 | Lower | |

| Frontal Cortex | ~5-10 | Lower |

Table 2: Pregnenolone and Pregnenolone Sulfate Concentrations in Rat Brain

| Steroid | Brain Region | Concentration (ng/g) in Control Rats | Reference |

| Pregnenolone | Hypothalamus | 12 ± 3.1 | |

| Pregnenolone Sulfate | Hypothalamus | 26 ± 8.2 | |

| Pregnenolone Sulfate | Striatum | 17 ± 4.1 |

Note: There is some controversy in the literature regarding the absolute concentrations of PregS in the rodent brain, with some studies reporting very low or undetectable levels. This discrepancy may be due to differences in analytical methodologies.

Table 3: Functional Concentrations of Pregnenolone Sulfate at Key Receptors

| Receptor | Effect | Concentration (EC₅₀ / IC₅₀) | Reference |

| NMDA Receptor (NR1/NR2A) | Potentiation | EC₅₀ = 21 µM (rapid), 850 nM (delayed) | |

| NMDA Receptor (NR1/NR2B) | Potentiation | EC₅₀ = 19 µM (rapid), 33 µM (delayed) | |

| GABA-A Receptor | Inhibition | IC₅₀ in high nM to µM range | |

| TRPM3 Channel | Activation | ~1-100 µM |

Experimental Protocols

Accurate quantification of PregS and its metabolites in brain tissue requires meticulous experimental procedures. The following sections outline key methodologies.

Brain Tissue Extraction of Neurosteroids

This protocol describes a general procedure for the extraction of both unconjugated and sulfated steroids from brain tissue.

-

Tissue Homogenization :

-

Excise brain tissue rapidly and freeze immediately in liquid nitrogen or on dry ice to prevent post-mortem degradation.

-

Weigh the frozen tissue.

-

Homogenize the tissue in ice-cold deionized water.

-

Immediately add methanol to the homogenate to precipitate proteins and halt enzymatic activity.

-

The samples can be left overnight at 4°C to ensure complete protein precipitation.

-

Centrifuge the homogenate at approximately 3000 x g for 10 minutes at 4°C.

-

Collect the supernatant for further processing.

-

-

Solid-Phase Extraction (SPE) :

-

SPE is used to separate steroids from other lipids and to separate unconjugated steroids from sulfated steroids. C18 columns are commonly used.

-

Column Preparation : Prime the C18 column with ethanol or methanol, followed by equilibration with deionized water.

-

Sample Loading : Dilute the supernatant with deionized water and load it onto the equilibrated C18 column.

-

Washing : Wash the column with a low percentage of methanol in water (e.g., 10-40%) to remove polar impurities.

-

Elution of Unconjugated Steroids : Elute the unconjugated steroids with a higher concentration of methanol (e.g., 90%).

-

Elution of Sulfated Steroids : Sulfated steroids can be eluted with 100% methanol. For more specific separation, anion-exchange chromatography can be employed after initial SPE.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive method for the quantification of neurosteroids. It often requires derivatization to improve the volatility and thermal stability of the analytes.

-

Deconjugation of Sulfated Steroids (Solvolysis) :

-

Prior to GC-MS analysis, sulfated steroids must be cleaved to their unconjugated form. This is typically achieved by solvolysis (e.g., acid hydrolysis).

-

-

Derivatization :

-

Convert the hydroxyl and keto groups of the steroids to more volatile derivatives. Common derivatization strategies include:

-

Silylation : Reacting with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.

-

Methoximation followed by Silylation : For steroids with keto groups, a two-step process involving methoximation followed by silylation is often used.

-

Heptafluorobutyrylation : Using heptafluorobutyric anhydride (HFBA) to form heptafluorobutyrate esters.

-

-

-

GC-MS Analysis :

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., polysiloxane-based) for chromatographic separation.

-

Set the temperature program to achieve optimal separation of the steroid derivatives.

-

Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and specificity, or in full scan mode for identification of unknown compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers the advantage of analyzing sulfated steroids directly without the need for deconjugation.

-

Sample Preparation :

-

Perform tissue homogenization and SPE as described in section 4.1.

-

The eluate containing the steroids can be directly analyzed or may require derivatization to enhance ionization efficiency.

-

-

Chromatographic Separation :

-

Use a reversed-phase column (e.g., C18) for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium formate and formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection :

-

Use an electrospray ionization (ESI) source, typically in negative ion mode for sulfated steroids.

-

Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion for the analyte and monitoring a specific product ion after collision-induced dissociation. This provides high selectivity and sensitivity.

-

Signaling Pathways and Experimental Workflows

The neuromodulatory effects of PregS are mediated through its interaction with several key receptor systems in the CNS.

Pregnenolone Sulfate Metabolic Pathway

The following diagram illustrates the synthesis and primary metabolic conversions of pregnenolone sulfate in the central nervous system.

References

- 1. Pregnenolone Sulfate - Diagnostic Tests | Diagnostiki Athinon [athenslab.gr]

- 2. Activation-dependent properties of pregnenolone sulfate inhibition of GABAA receptor-mediated current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregnenolone sulfate: from steroid metabolite to TRP channel ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual-Faceted Neuromodulator: A Technical Guide to Pregnenolone Sulfate's Action on NMDA Receptors

For Immediate Release

BOSTON, MA – In the intricate landscape of neuropharmacology, the neurosteroid pregnenolone sulfate (PREG-S) emerges as a pivotal modulator of N-methyl-D-aspartate (NMDA) receptors, critical players in synaptic plasticity, learning, and memory. This technical guide offers an in-depth exploration of the mechanisms underpinning PREG-S's multifaceted interaction with NMDA receptors, providing researchers, scientists, and drug development professionals with a comprehensive resource. PREG-S exhibits a remarkable biphasic modulation of NMDA receptors, acting as both a potent positive and negative allosteric modulator, a characteristic that is critically dependent on the receptor's subunit composition.

Biphasic Modulation: A Tale of Two Subunits

The effect of PREG-S on NMDA receptor function is not uniform; instead, it is dictated by the specific GluN2 subunit present in the receptor complex. PREG-S potentiates NMDA receptors containing GluN2A and GluN2B subunits, which are predominantly found in the forebrain and are crucial for synaptic plasticity.[1][2] Conversely, it inhibits receptors composed of GluN2C and GluN2D subunits, which are more prevalent in the cerebellum and other specific brain regions.[1][2] This subunit-selectivity suggests that PREG-S can fine-tune neuronal excitability in different brain circuits.

The potentiation of GluN1/GluN2A and GluN1/GluN2B receptors by PREG-S is characterized by an increase in the efficacy of the agonists glutamate and glycine.[1] This enhancement is achieved by stabilizing the open state of the receptor channel, thereby prolonging the deactivation of responses to brief applications of glutamate. In contrast, the inhibition of GluN1/GluN2C and GluN1/GluN2D receptors involves a destabilization of the active state of the receptor.

Quantitative Analysis of PREG-S Modulation

The following tables summarize the quantitative data on the modulatory effects of PREG-S on various NMDA receptor subtypes.

| Receptor Subtype | Agonist | PREG-S Concentration (µM) | Effect | Magnitude of Effect | Reference |

| GluN1/GluN2B | Glutamate (1 µM) | 100 | Potentiation | Emax = 120 ± 16% | |

| GluN1/GluN2A | NMDA (80 µM) | 100 | Potentiation | 62 ± 8% increase in current | |

| GluN1/GluN2B | NMDA (25 µM) | 100 | Potentiation | 78 ± 9% increase in current | |

| GluN1/GluN2C | NMDA (25 µM) | 100 | Inhibition | - | |

| GluN1/GluN2D | NMDA (10 µM) | 100 | Inhibition | - | |

| GluN1/GluN2B | Glutamate (1 mM) | 300 | Potentiation | +559% (Sequential application) | |

| GluN1/GluN2B | Glutamate (1 mM) | 300 | Potentiation | +15% (Co-application) |

| Parameter | Value | Receptor Subtype | Conditions | Reference |

| EC50 (Apparent Affinity) | 21 ± 3 µM | GluN1/GluN2B | Responses to 1 µM glutamate in HEK cells |

The Binding Site: A Transmembrane Locus

Evidence suggests that PREG-S exerts its effects by binding to a novel site within the transmembrane domain (TMD) of the NMDA receptor, distinct from the binding sites for glutamate, glycine, and other known modulators like cholesterol. Site-directed mutagenesis studies have identified key amino acid residues in the M1 and M4 helices of the GluN2B subunit and the M3 helix of the GluN1 subunit as critical for PREG-S-mediated potentiation. Specifically, residues G638 and I642 in GluN1, and W559, M562, Y823, and M824 in GluN2B have been implicated. Molecular dynamics simulations indicate that PREG-S binding stabilizes the open-state conformation of the receptor by facilitating a tighter interaction between the M1 and M4 helices of GluN2B and the M3 helix of GluN1.

Signaling Pathways and Experimental Workflows

The intricate mechanisms of PREG-S action can be visualized through the following diagrams:

References

- 1. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of the NMDA response by pregnenolone sulphate reveals subtype selective modulation of NMDA receptors by sulphated steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Modulatory Effects of Pregnenolone Sulfate on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pregnenolone sulfate (PS), an endogenous neurosteroid, is a significant modulator of central nervous system excitability through its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Unlike many other neurosteroids that potentiate GABA-A receptor function, PS acts as a negative allosteric modulator, inhibiting GABA-induced chloride currents. This technical guide provides a comprehensive overview of the modulatory effects of PS on GABA-A receptors, detailing its mechanism of action, quantitative pharmacological data, and key experimental protocols for its study. The information is intended to serve as a resource for researchers and professionals in neuroscience and drug development investigating the therapeutic potential of targeting this interaction.

Introduction: Pregnenolone Sulfate and the GABA-A Receptor

The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the brain. It is a pentameric ligand-gated ion channel that, upon binding to GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. The complex structure of the GABA-A receptor provides multiple allosteric binding sites for various endogenous and exogenous molecules, including neurosteroids.

Pregnenolone sulfate is a sulfated derivative of the steroid hormone pregnenolone and is found in relatively high concentrations in the brain.[1] It has been shown to have a range of effects on the central nervous system, including influences on learning and memory.[1] One of its most well-characterized actions is the inhibition of GABA-A receptor function.[2][3] This inhibitory effect is in contrast to other neurosteroids like allopregnanolone, which are potent positive allosteric modulators of the receptor.[4] Understanding the unique modulatory profile of PS is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the GABA-A receptor.

Mechanism of Action: Allosteric Inhibition and Modulation of Receptor Kinetics

Pregnenolone sulfate inhibits GABA-A receptor function in a non-competitive manner, suggesting it binds to a site on the receptor distinct from the GABA binding site. The primary mechanism of PS-mediated inhibition is the stabilization of a non-conducting or desensitized state of the receptor. This is evidenced by several key observations from electrophysiological studies:

-

Enhancement of Desensitization: PS increases the rate and extent of GABA-A receptor desensitization, which is the process by which the receptor becomes unresponsive to the continued presence of the agonist.

-

Reduction of Channel Open Probability: PS reduces the duration of single-channel openings and clusters of openings without affecting the single-channel conductance.

-

State-Dependent Inhibition: The inhibitory potency of PS is often dependent on the activation state of the receptor, with greater inhibition observed at higher concentrations of GABA. This suggests that PS may have a higher affinity for the agonist-bound state of the receptor.

The binding site for PS on the GABA-A receptor is believed to be located within the transmembrane domains of the receptor subunits. While distinct from the binding sites of positive allosteric modulators, there may be some overlap or allosteric interaction between the sites for different neurosteroids.

Quantitative Data on Pregnenolone Sulfate Modulation of GABA-A Receptors

The inhibitory effects of pregnenolone sulfate on GABA-A receptors have been quantified in numerous studies using various experimental systems. The following tables summarize key quantitative data from the literature, providing a comparative overview of PS potency and efficacy.

Table 1: IC50 Values for Pregnenolone Sulfate Inhibition of GABA-A Receptors

| Receptor Subunit Composition | Agonist Concentration | Experimental System | IC50 (µM) | Reference |

| α1β2γ2L | 30 µM GABA | Xenopus oocytes | 0.36 | |

| α1β2γ2L | 2.5 µM GABA | Xenopus oocytes | 8.0 | |

| α1β3γ2L | 1 mM GABA (peak current) | HEK 293 cells | 0.26 ± 0.03 | |

| α1β3γ2L | 1 mM GABA (sustained current) | HEK 293 cells | 1.45 ± 0.26 | |

| α1β2γ2L | 50 µM GABA | HEK 293 cells (single-channel) | 0.9 ± 1.1 | |

| α1β2γ2L | 1 mM GABA | HEK 293 cells (single-channel) | 2.1 ± 1.0 | |

| Native (Dentate Gyrus Granule Cells) | 30 µM GABA | Rat brain slices | 13.1 ± 1 |

Table 2: Effects of Pregnenolone Sulfate on GABA-Evoked Current Properties

| Receptor Subunit Composition | PS Concentration | Effect on Peak Current | Effect on Sustained Current | Effect on Desensitization | Reference |

| α1β3γ2L | 30 µM | Inhibition | Stronger Inhibition | Increased rate and extent | |

| α1β2γ2L | 10 µM | Inhibition | Inhibition | Reduced cluster duration | |

| Native (Hippocampal Neurons) | 10 µM | Depression | - | Accelerated decay of IPSCs |

Experimental Protocols

The study of pregnenolone sulfate's effects on GABA-A receptors relies on two primary experimental techniques: patch-clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents flowing through GABA-A receptors in response to GABA and modulators like PS.

Objective: To measure the inhibitory effect of pregnenolone sulfate on GABA-evoked currents in a whole-cell patch-clamp configuration.

Materials:

-

Cells: Human embryonic kidney (HEK) 293 cells transiently or stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2L).

-

External Solution (in mM): 140 NaCl, 4.7 KCl, 2.52 CaCl2, 1.2 MgCl2, 11 glucose, and 5 HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 1 MgCl2, 11 EGTA, 30 KOH, 10 HEPES, 1 CaCl2, and 2 K2ATP; pH adjusted to 7.2 with CsOH.

-

Agonist: GABA stock solution (e.g., 1 M in water).

-

Modulator: Pregnenolone sulfate stock solution (e.g., 100 mM in DMSO).

-

Patch-clamp amplifier and data acquisition system.

-

Microscope and micromanipulators.

-

Perfusion system.

Procedure:

-

Cell Culture and Transfection: Culture HEK 293 cells in appropriate media. Transfect cells with plasmids encoding the desired GABA-A receptor subunits using a suitable method (e.g., calcium phosphate precipitation).

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with external solution.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

-

Under visual guidance, approach a single cell with the patch pipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

-

Drug Application:

-

Establish a stable baseline current.

-

Apply a control concentration of GABA (e.g., EC20-EC50) using the perfusion system to elicit a baseline current.

-

Co-apply the same concentration of GABA with varying concentrations of pregnenolone sulfate.

-

Ensure complete washout of drugs between applications.

-

-

Data Analysis:

-

Measure the peak and steady-state amplitude of the GABA-evoked currents in the absence and presence of pregnenolone sulfate.

-

Calculate the percentage of inhibition for each concentration of PS.

-

Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 and Hill coefficient.

-

Radioligand Binding Assay

This technique is used to study the binding of ligands to the GABA-A receptor and how allosteric modulators affect this binding.

Objective: To determine the effect of pregnenolone sulfate on the binding of a radiolabeled ligand to the GABA-A receptor.

Materials:

-

Tissue Source: Rat brain tissue or membranes from cells expressing GABA-A receptors.

-

Homogenization Buffer: 0.32 M sucrose, pH 7.4.

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: e.g., [3H]muscimol (a GABA-A agonist) or [35S]TBPS (a channel blocker).

-

Non-specific binding control: A high concentration of unlabeled GABA or another appropriate ligand.

-

Modulator: Pregnenolone sulfate.

-

Filtration apparatus and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation:

-

Homogenize rat brains in ice-cold homogenization buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 30 minutes at 4°C.

-

Wash the resulting pellet multiple times with binding buffer through repeated resuspension and centrifugation to remove endogenous GABA.

-

Resuspend the final pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In assay tubes, combine the membrane preparation, radioligand (at a concentration near its Kd), and varying concentrations of pregnenolone sulfate.

-

For determining non-specific binding, add a saturating concentration of unlabeled ligand to a separate set of tubes.

-

Incubate the tubes at 4°C for a specified time (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the effect of pregnenolone sulfate on radioligand binding. An increase or decrease in specific binding in the presence of PS indicates allosteric modulation.

-

Visualizations

Signaling Pathway of Pregnenolone Sulfate at the GABA-A Receptor

References

- 1. researchgate.net [researchgate.net]

- 2. The Sulfated Steroids Pregnenolone Sulfate and Dehydroepiandrosterone Sulfate Inhibit the α1β3γ2L GABAA Receptor by Stabilizing a Novel Nonconducting State - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Forty Years Searching for Neurosteroid Binding Sites on GABA_{A} Receptors - UCL Discovery [discovery.ucl.ac.uk]

- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Pregnenolone Sulfate: An Endogenous Neurosteroid at the Crossroads of Neuronal Excitability and Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pregnenolone sulfate (PREG-S) is an endogenous sulfated neurosteroid that has garnered significant attention for its potent modulatory effects on synaptic transmission and neuronal plasticity. Synthesized from cholesterol within the central nervous system, PREG-S acts as a key regulator of neuronal excitability through its complex interactions with multiple molecular targets. This technical guide provides a comprehensive overview of the core biology of PREG-S, including its synthesis, metabolism, and multifaceted mechanisms of action. Detailed experimental protocols for the investigation of PREG-S, quantitative data on its concentration and receptor affinities, and visual representations of its signaling pathways are presented to serve as a valuable resource for researchers and professionals in the field of neuroscience and drug development.

Introduction

Neurosteroids are a class of steroids synthesized de novo in the brain, independent of peripheral endocrine glands. Among these, pregnenolone sulfate stands out for its profound and often opposing effects on major neurotransmitter systems.[1] Unlike its precursor, pregnenolone, the sulfated form possesses a negative charge, rendering it less able to freely cross cell membranes and suggesting specific transport mechanisms and receptor-mediated actions.[2] PREG-S has been implicated in a wide range of physiological processes, including learning and memory, mood regulation, and neuroprotection, making it a compelling target for therapeutic intervention in various neurological and psychiatric disorders.[1][3]

Synthesis and Metabolism of Pregnenolone Sulfate

The biosynthesis of PREG-S originates from cholesterol, the universal precursor for all steroid hormones. The process involves two primary enzymatic steps that occur within neurons and glial cells.

2.1. Synthesis Pathway

The initial and rate-limiting step is the conversion of cholesterol to pregnenolone. This reaction is catalyzed by the cytochrome P450 side-chain cleavage enzyme (P450scc), located in the inner mitochondrial membrane. Subsequently, pregnenolone is sulfated by a family of cytosolic enzymes known as sulfotransferases (SULTs). Specifically, SULT2A1, SULT2B1a, and SULT2B1b are responsible for the sulfation of pregnenolone to form pregnenolone sulfate.

Figure 1: Biosynthesis of Pregnenolone Sulfate.

2.2. Metabolism

PREG-S is not merely a metabolic end-product. It can be hydrolyzed back to pregnenolone by the enzyme steroid sulfatase, allowing for a dynamic regulation of the levels of both the sulfated and non-sulfated forms of the neurosteroid. This reversible reaction highlights the role of PREG-S as a potential reservoir for pregnenolone, which can then be further metabolized into other neuroactive steroids such as progesterone and allopregnanolone.

Quantitative Data

The concentration of PREG-S in the brain and its affinity for various molecular targets are critical parameters for understanding its physiological and pharmacological effects.

Table 1: Concentration of Pregnenolone Sulfate in Rodent and Human Brain

| Brain Region | Species | Concentration (ng/g tissue) | Method | Reference |

| Whole Brain | Rat | < 0.15 - 0.42 | ELISA | [4] |

| Hippocampus | Rat | Significantly higher than cortex | LC-ESI-MS/MS | |

| Cortex | Rat | Lower than hippocampus | LC-ESI-MS/MS | |

| Prefrontal Cortex (Cognitively Intact) | Human | 8.6 | GC-MS | |

| Prefrontal Cortex (Alzheimer's Disease) | Human | 21 | GC-MS | |

| Temporal Cortex (Cognitively Intact) | Human | 10.2 | GC-MS | |

| Temporal Cortex (Alzheimer's Disease) | Human | 22.2 | GC-MS |

Note: Concentrations can vary significantly based on the analytical method used, with direct methods like LC-MS/MS often yielding lower values than indirect methods.

Table 2: Binding Affinities and Potencies of Pregnenolone Sulfate at Key Molecular Targets

| Molecular Target | Action | Parameter | Value (µM) | Species/System | Reference |

| NMDA Receptor (GluN1/GluN2B) | Positive Allosteric Modulator | EC₅₀ | 21 | Rat / HEK Cells | |

| GABA-A Receptor (α1β2γ2L) | Negative Allosteric Modulator | IC₅₀ | 0.25 | Human / Oocytes | |

| GABA-A Receptor (α1β2γ2L) | Negative Allosteric Modulator | IC₅₀ | 0.36 (at 30 µM GABA) | Xenopus Oocytes | |

| GABA-A Receptor (α1β2γ2L) | Negative Allosteric Modulator | IC₅₀ | 8.0 (at 2.5 µM GABA) | Xenopus Oocytes | |

| GABA-A Receptor (α1β1) | Negative Allosteric Modulator | IC₅₀ | ~189 nM (as 3β5αPS) | Recombinant | |

| TRPM3 Channel | Agonist | EC₅₀ | ~1 - 3.0 | HEK-TRPM3 Cells | |

| Sigma-1 Receptor | Agonist | - | - | - |

Mechanisms of Action

PREG-S exerts its influence on neuronal function through a variety of mechanisms, primarily by modulating the activity of ligand-gated ion channels and other signaling proteins.

4.1. Modulation of NMDA Receptors

PREG-S is a well-established positive allosteric modulator of N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2A and GluN2B subunits. This potentiation of NMDA receptor function is thought to underlie many of the cognitive-enhancing effects of PREG-S. The interaction is complex and involves both direct modulation of channel gating and the promotion of NMDA receptor trafficking to the cell surface. The latter mechanism is dependent on G-protein signaling and intracellular calcium.

Figure 2: Signaling Pathways of NMDA Receptor Potentiation by PREG-S.

4.2. Modulation of GABA-A Receptors

In contrast to its effects on NMDA receptors, PREG-S acts as a negative allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors. By inhibiting the function of these primary inhibitory neurotransmitter receptors, PREG-S can increase neuronal excitability. The mechanism of inhibition involves the stabilization of a nonconducting, desensitized state of the receptor. The potency of this inhibition is dependent on the concentration of GABA, with higher concentrations of the agonist leading to a more potent block by PREG-S.

Figure 3: Mechanism of GABA-A Receptor Inhibition by PREG-S.

4.3. Other Molecular Targets

Beyond the major excitatory and inhibitory neurotransmitter systems, PREG-S interacts with several other molecular targets:

-

TRPM3 Channels: PREG-S is a potent agonist of the transient receptor potential melastatin 3 (TRPM3) channel, a calcium-permeable cation channel.

-

Sigma-1 Receptors: PREG-S acts as an agonist at the sigma-1 receptor, an intracellular chaperone protein implicated in the regulation of ion channels and cellular signaling.

-

Voltage-Gated Ion Channels: PREG-S has been shown to modulate the activity of certain voltage-gated calcium and sodium channels.

-

Microtubule Dynamics: While the direct interaction is with pregnenolone, PREG-S can influence microtubule assembly and dynamics, which are crucial for neuronal structure and function.

Experimental Protocols

The study of PREG-S requires a range of specialized experimental techniques. Below are outlines of key methodologies.

5.1. Quantification of Pregnenolone Sulfate in Brain Tissue by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of PREG-S.

Figure 4: Workflow for PREG-S Quantification.

Methodology:

-

Tissue Homogenization: Brain tissue is rapidly dissected and homogenized in an ice-cold buffer, often containing an organic solvent like methanol to prevent enzymatic degradation.

-

Extraction: Steroids are extracted from the homogenate using either solid-phase extraction (SPE) with C18 cartridges or liquid-liquid extraction with organic solvents such as diethyl ether. For sulfated steroids, specific SPE protocols are required to ensure efficient recovery.

-

Chromatographic Separation: The extracted sample is injected into a liquid chromatography system. A C18 reversed-phase column is typically used to separate PREG-S from other neurosteroids and endogenous compounds.

-

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer. PREG-S is ionized, typically using electrospray ionization (ESI), and specific precursor-to-product ion transitions are monitored for highly selective and sensitive detection.

-

Quantification: The concentration of PREG-S is determined by comparing the peak area of the analyte to that of a known amount of a stable isotope-labeled internal standard (e.g., deuterated PREG-S) that is added to the sample at the beginning of the extraction process.

5.2. Whole-Cell Patch-Clamp Electrophysiology for a Receptor Modulation

This technique allows for the direct measurement of ion channel activity and its modulation by PREG-S in living cells.

Methodology:

-

Cell Preparation: Neurons are cultured or acutely dissociated from brain tissue. Alternatively, HEK293 cells can be transiently transfected to express specific receptor subunits of interest.

-

Patch-Clamp Recording: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal is formed, and the membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

-

Agonist Application: The neurotransmitter of interest (e.g., NMDA or GABA) is applied to the cell to elicit an ionic current through the target receptors.

-

PREG-S Application: PREG-S is co-applied with the agonist, or pre-applied, to observe its modulatory effect on the agonist-evoked current.

-

Data Analysis: The changes in the amplitude, kinetics, and other properties of the current in the presence of PREG-S are recorded and analyzed to determine its potency (EC₅₀ or IC₅₀) and mechanism of action.

Conclusion and Future Directions

Pregnenolone sulfate is a pivotal endogenous neurosteroid that fine-tunes neuronal communication through its intricate interactions with a diverse array of molecular targets. Its ability to enhance NMDA receptor function while simultaneously dampening GABA-A receptor activity places it at a critical nexus for the regulation of synaptic plasticity and overall network excitability. The quantitative data and experimental protocols presented in this guide offer a foundational resource for researchers seeking to further unravel the complex biology of PREG-S.

Future research should focus on elucidating the precise molecular determinants of PREG-S binding to its various receptors, identifying the specific transporters responsible for its movement across cellular membranes, and fully characterizing its downstream signaling cascades. A deeper understanding of these aspects will be instrumental in the development of novel therapeutic strategies targeting the pregnenolone sulfate system for the treatment of a wide range of neurological and psychiatric disorders.

References

- 1. Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Studies on neurosteroids XVI. Levels of pregnenolone sulfate in rat brains determined by enzyme-linked immunosorbent assay not requiring solvolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pregnenolone Sulfate in Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pregnenolone sulfate (PREGS) is an endogenous neurosteroid synthesized within the central nervous system that has garnered significant attention for its role as a potent modulator of synaptic function and plasticity.[1][2][3] Unlike its precursor pregnenolone, the sulfated form possesses a negative charge, rendering it a distinct neuromodulator with rapid, non-genomic effects on neuronal excitability.[4] It is recognized for its memory-enhancing properties and its ability to influence the delicate balance between excitatory and inhibitory neurotransmission, making it a molecule of interest in the study of learning, memory, and various neuropsychiatric disorders. This guide provides an in-depth technical overview of the mechanisms through which PREGS influences synaptic plasticity, with a focus on its molecular targets, signaling pathways, and the experimental evidence that defines its function.

Core Mechanisms of Action

PREGS exerts its influence on synaptic plasticity through a multi-target mechanism, acting on both excitatory and inhibitory systems. Its effects are highly concentration-dependent, with distinct actions observed from picomolar to micromolar ranges.

Modulation of Excitatory Synaptic Transmission

Positive Allosteric Modulation of NMDA Receptors: A primary mechanism for PREGS's pro-plasticity effects is its positive allosteric modulation of N-methyl-D-aspartate receptors (NMDARs). PREGS enhances NMDAR-mediated currents, thereby increasing Ca2+ influx, a critical trigger for the induction of many forms of synaptic plasticity, including long-term potentiation (LTP).

-

Direct Potentiation: At micromolar concentrations, PREGS potentiates currents from NMDARs containing GluN2A or GluN2B subunits. The binding site for PREGS is located within the transmembrane domain of the receptor, distinct from that of other modulators like cholesterol.

-

Receptor Trafficking: At lower, more physiological concentrations (nanomolar), PREGS can stimulate the trafficking of functional NMDARs to the cell surface. This action is mediated by a G-protein-coupled receptor (GPCR) pathway involving intracellular Ca2+ and phospholipase C.

-

High-Potency Calcium Signaling: Remarkably, PREGS can induce an NMDAR-dependent increase in intracellular calcium at picomolar concentrations (EC50 ~2 pM), suggesting a highly potent signaling pathway that may be relevant for basal synaptic regulation.

Presynaptic Enhancement of Glutamate Release: PREGS also acts on the presynaptic terminal to increase the probability of glutamate release. This effect contributes to the overall enhancement of excitatory synaptic strength.

-

It facilitates presynaptic calcium currents, leading to increased neurotransmitter release, as demonstrated at the calyx of Held.

-

It increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) by inducing presynaptic Ca2+-induced Ca2+ release, potentially involving transient receptor potential (TRP) channels.

Modulation of Inhibitory Synaptic Transmission

Antagonism of GABA-A Receptors: PREGS generally acts as a negative allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors, thereby reducing inhibitory tone and promoting a state more permissive for plasticity induction.

-

Postsynaptic Inhibition: At micromolar concentrations, PREGS reversibly inhibits GABA-induced chloride currents. The proposed mechanisms include a reduction in the channel opening frequency and an enhancement of receptor desensitization, which stabilizes the receptor in a non-conducting state.

-

Presynaptic Inhibition: At much lower, nanomolar concentrations (10-30 nM), PREGS can reduce the frequency of miniature inhibitory postsynaptic currents (mIPSCs). This presynaptic effect is mediated by G-protein-coupled sigma-1 receptors, making it significantly more potent than its postsynaptic actions.

Involvement of Sigma-1 and Other Receptors

The sigma-1 receptor, a unique intracellular chaperone protein, is a key mediator of some of PREGS's effects.

-

Presynaptic Modulation: PREGS activation of sigma-1 receptors is implicated in the presynaptic inhibition of GABA release and enhancement of glutamate release.

-

LTP Modulation: Sigma-1 receptors are required for the PREGS-facilitated, NMDA receptor-independent form of LTP, which depends on L-type voltage-gated calcium channels (VGCCs).

-

Alpha-2 Adrenoreceptors: In the medial prefrontal cortex, PREGS has been shown to inhibit LTP by activating an α2-adrenoreceptor–Gi protein–PKA signaling pathway, highlighting the brain-region-specific actions of this neurosteroid.

The Role of PREGS in Long-Term Potentiation (LTP)

PREGS's influence on LTP, a cellular correlate of learning and memory, is complex and depends on the brain region and the specific induction protocol.

-

Enhancement in the Hippocampus: In the CA1 region of the hippocampus, PREGS robustly enhances LTP. This effect is typically observed at nanomolar concentrations (maximal at 300 nM) and is dependent on the potentiation of NMDAR activity.

-

NMDA-Receptor-Independent LTP: PREGS can facilitate a distinct, slow-developing form of LTP that is independent of NMDARs. This form of plasticity relies on the activation of L-type VGCCs and sigma-1 receptors.

-

Inhibition in the Medial Prefrontal Cortex (mPFC): In contrast to the hippocampus, PREGS inhibits the induction of LTP in the mPFC, demonstrating functionally and anatomically distinct roles.

Quantitative Data Summary

The following tables summarize the key quantitative findings on the effects of PREGS on various molecular targets and synaptic processes.

| Table 1: PREGS Modulation of NMDA Receptors | |

| Effect | Concentration / Parameter |

| Potentiation of GluN1/GluN2B currents | EC50: 21 ± 3 µM |

| Stimulation of NMDAR-dependent Ca2+ influx | EC50: ~2 pM |

| Stimulation of striatal dopamine release (NMDAR-dependent) | Effective at concentrations as low as 25 pM |

| Enhancement of hippocampal LTP | Maximal effect at 300 nM |

| Table 2: PREGS Modulation of GABA-A Receptors | |

| Effect | Concentration / Parameter |

| Inhibition of spontaneous IPSCs (presynaptic effect) | IC50: 26 nM |

| Reduction of mIPSC frequency (presynaptic, sigma-1 dependent) | Effective at 10-30 nM |

| Inhibition of GABA-induced currents (postsynaptic) | Micromolar (µM) range |

| Table 3: PREGS Effects on Synaptic Transmission and Plasticity | |

| Effect | Concentration / Parameter |

| Enhancement of presynaptic glutamate release (sEPSC frequency) | Concentration-dependent increase |

| Potentiation of excitatory postsynaptic potentials (EPSPs) | Dose-dependent augmentation |

| Facilitation of NMDA-R-independent LTP | Effective at micromolar (µM) concentrations |

Signaling Pathways and Experimental Workflows

The multifaceted actions of PREGS can be visualized through its distinct signaling pathways.

References

- 1. Pregnenolone sulfate as a modulator of synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pregnenolone sulfate as a modulator of synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pregnenolone sulfate as a modulator of synaptic plasticity | Semantic Scholar [semanticscholar.org]

- 4. Pregnenolone sulfate induces NMDA receptor dependent release of dopamIne from synaptIc termInals in the striatum - PMC [pmc.ncbi.nlm.nih.gov]

Pregnenolone Sulfate: A Deep Dive into its Pro-Cognitive Mechanisms and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pregnenolone sulfate (PREGS) is an endogenous neurosteroid that has garnered significant attention for its potent memory-enhancing and cognitive-promoting effects. Extensive preclinical research has demonstrated its ability to modulate key neurotransmitter systems involved in learning and memory, primarily through positive allosteric modulation of N-methyl-D-aspartate (NMDA) receptors and negative modulation of γ-aminobutyric acid type A (GABA-A) receptors. This guide provides a comprehensive overview of the mechanisms of action of PREGS, detailed experimental protocols for assessing its efficacy, quantitative data from key studies, and a discussion of its potential as a therapeutic agent for cognitive disorders.

Introduction

Neurosteroids, synthesized within the central nervous system, are increasingly recognized for their profound influence on neuronal excitability, synaptic plasticity, and cognitive function.[1][2] Among these, pregnenolone sulfate stands out as a promising molecule for enhancing learning and memory.[3][4] Animal studies have consistently shown that PREGS can improve performance in a variety of memory tasks, even at very low doses.[5] Its ability to counteract age-related cognitive decline and pharmacologically induced amnesia further underscores its therapeutic potential. This document aims to provide a detailed technical resource for professionals engaged in the research and development of cognitive enhancers, with a specific focus on the multifaceted actions of pregnenolone sulfate.

Mechanisms of Action

The pro-cognitive effects of pregnenolone sulfate are primarily attributed to its modulation of two critical neurotransmitter receptor systems: the excitatory glutamatergic system and the inhibitory GABAergic system.

Positive Modulation of NMDA Receptors

PREGS acts as a positive allosteric modulator of NMDA receptors, which are essential for synaptic plasticity and memory formation. It has been shown to potentiate NMDA-induced currents, particularly at NR1/NR2A and NR1/NR2B receptor subtypes. This potentiation of NMDA receptor function is believed to be a key mechanism underlying its memory-enhancing effects. In fact, the administration of NMDA receptor antagonists can block the pro-cognitive effects of PREGS.

Negative Modulation of GABA-A Receptors

In contrast to its effects on NMDA receptors, PREGS acts as a negative allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain. By inhibiting GABA-A receptor function, PREGS can reduce inhibitory tone, thereby increasing neuronal excitability and facilitating synaptic plasticity. This action is thought to contribute to its overall pro-cognitive profile.

Other Signaling Pathways

Recent research has uncovered additional signaling pathways through which PREGS may exert its effects on learning and memory. Notably, PREGS has been shown to activate the glutamate-nitric oxide-cGMP pathway and to stimulate CREB (cAMP response element-binding protein) phosphorylation, a critical step in long-term memory consolidation. Furthermore, PREGS has been found to influence presynaptic mechanisms, including the enhancement of glutamate release.

Quantitative Data from Preclinical Studies

The following tables summarize quantitative data from key preclinical studies investigating the effects of pregnenolone sulfate on memory performance and neuronal function.

Table 1: Effects of Pregnenolone Sulfate on Memory Performance in the Y-Maze Task

| Species | PREGS Dose (Intracerebroventricular) | Inter-trial Interval | Memory Performance Outcome | Reference |

| Rat | 0.05 nmol | 6 hours | Significant increase in time spent in the novel arm | |

| Mouse | 0.5 nmol | 6 hours | Significant increase in time spent in the novel arm | |

| Rat | 0.05 nmol (ent-PREGS) | 6 hours | Significant increase in performance (P < 0.05) | |

| Mouse | 0.5 nmol (ent-PREGS) | 6 hours | Significant increase in performance (P < 0.01) |

Table 2: Modulation of NMDA and GABA-A Receptors by Pregnenolone Sulfate

| Receptor Subtype | PREGS Concentration | Effect | Reference |

| NR1/NR2A, NR1/NR2B | 30 µM, 100 µM | Potentiation of NMDA-gated currents | |

| NR1/NR2C, NR1/NR2D | Not specified | Inhibition | |

| GABA-A | 10-30 nM | Reduction in spontaneous inhibitory postsynaptic current frequency | |

| GABA-A | Micromolar concentrations | Postsynaptic effects |

Table 3: Effects of Pregnenolone Sulfate on Long-Term Potentiation (LTP)

| Brain Region | PREGS Concentration | Effect on LTP | Reference |

| Hippocampal CA1 | 300 nM | Maximal enhancement of LTP induction and maintenance | |

| Medial Prefrontal Cortex | Not specified | Inhibition of LTP induction |

Experimental Protocols

Y-Maze Task for Spatial Working Memory

Objective: To assess spatial recognition memory in rodents.

Apparatus: A Y-shaped maze with three identical arms. The floor is covered with sawdust, which is mixed after each trial to eliminate olfactory cues. The maze is placed in a room with various visual cues on the walls.

Procedure:

-

Habituation: Animals are handled for several days before the experiment.

-

Acquisition Phase (Trial 1): One arm of the maze (the "novel" arm) is blocked. The animal is placed in the start arm and allowed to explore the other two arms for a set period (e.g., 5 minutes for rats, 3 minutes for mice).

-

Inter-trial Interval: The animal is returned to its home cage for a specific duration (e.g., 6 hours).

-

Retention Phase (Trial 2): The block on the novel arm is removed, and the animal is placed back in the start arm, with free access to all three arms for a set period (e.g., 5 minutes).

-

Data Analysis: The time spent in each arm is recorded. A significant increase in the percentage of time spent in the novel arm during the retention phase is indicative of intact spatial memory.

Morris Water Maze for Spatial Learning and Memory

Objective: To evaluate spatial learning and reference memory in rodents.

Apparatus: A large circular pool filled with opaque water. A hidden escape platform is submerged just below the water's surface. The room contains various distal spatial cues.

Procedure:

-

Acquisition Training: Animals are placed in the pool from different starting locations and must find the hidden platform. Each trial ends when the animal finds the platform or after a set time limit (e.g., 60-120 seconds). Animals are typically given multiple trials per day for several consecutive days.

-

Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period.

-

Data Analysis: Key measures include the escape latency (time to find the platform) during acquisition and the time spent in the target quadrant (where the platform was previously located) during the probe trial. A shorter escape latency across training days and a preference for the target quadrant in the probe trial indicate successful spatial learning and memory.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways of pregnenolone sulfate and a typical experimental workflow.

Caption: Signaling pathways of pregnenolone sulfate in learning and memory.

Caption: Experimental workflow for the Y-maze spatial memory task.

Discussion and Future Directions